ソーダ石灰

概要

説明

ソーダライムは、主に水酸化カルシウム、水酸化ナトリウム、水酸化カリウムで構成された粒状混合物です。二酸化炭素と水蒸気を吸収する能力で広く使用されています。 この化合物は、医療麻酔システム、潜水艦、再呼吸器など、呼吸ガスから二酸化炭素を除去するのに役立つ、さまざまな用途に不可欠です .

科学的研究の応用

Soda lime has a wide range of applications in scientific research:

作用機序

ソーダライムが二酸化炭素を吸収するメカニズムには、いくつかの手順が含まれます。

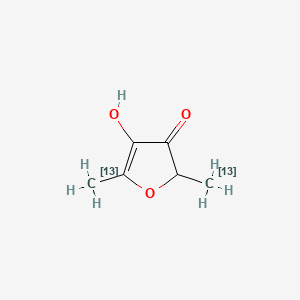

- 二酸化炭素は水に溶解して炭酸を形成します。

- 炭酸は水酸化カルシウムと反応して炭酸カルシウムと水を形成します。

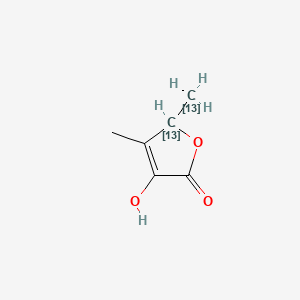

- 水酸化ナトリウムは触媒として作用し、反応を促進します {_svg_4}.

類似の化合物:

生石灰(酸化カルシウム): ソーダライムの成分である水酸化カルシウムの製造に使用されます.

消石灰(水酸化カルシウム): ソーダライムの主要成分.

石灰水(水酸化カルシウム溶液): 液体形態で同様の用途に使用されます.

ソーダライムの独自性: ソーダライムは、その粒状形態と二酸化炭素を効率的に吸収する能力によって独自です。 生石灰や消石灰とは異なり、ソーダライムは、二酸化炭素吸収能力を最大限に引き出すように特別に配合されているため、閉鎖的な呼吸環境での使用に最適です .

Safety and Hazards

将来の方向性

Soda lime has potential for future growth and trends in the market . Surface functionalization through nano/micropatterning can further enhance glasses’ surface properties, expanding their applicability into new fields . Ballistic models of soda-lime glass can aid in the development and optimization of transparent armor systems .

生化学分析

Biochemical Properties

Soda lime plays a significant role in biochemical reactions, particularly those involving the absorption of CO2. It interacts with CO2 to form calcium carbonate (CaCO3), water (H2O), and heat . This reaction is crucial in maintaining the balance of CO2 in various biological and environmental systems.

Molecular Mechanism

The mechanism of action of soda lime at the molecular level involves a chemical reaction with CO2. When CO2 comes into contact with soda lime, it reacts with the sodium hydroxide and calcium hydroxide to form calcium carbonate, water, and heat . This reaction does not involve any binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effectiveness of soda lime in absorbing CO2 can change over time. As soda lime absorbs CO2, it gradually becomes saturated and less effective at absorbing additional CO2. This is reflected in its changing color, from white to purple, as it becomes saturated with CO2 .

準備方法

合成経路と反応条件: ソーダライムは通常、消石灰(水酸化カルシウム)を水酸化ナトリウムの濃縮溶液で処理することにより調製されます。この反応には、次の手順が含まれます。

- 酸化カルシウム(生石灰)を水と混合して水酸化カルシウムを生成します。

- 水酸化カルシウムを次に、水酸化ナトリウムの濃縮溶液で処理してソーダライムを形成します .

工業生産方法: 工業用では、ソーダライムは同様の方法で大量に生産されます。このプロセスには、酸化カルシウムを水と混合して水酸化カルシウムを形成し、次に水酸化ナトリウムを加えることが含まれます。 次に、混合物を造粒して乾燥させて最終製品を製造します .

化学反応の分析

反応の種類: ソーダライムは主に酸塩基反応を受けます。最も重要な反応の1つは、二酸化炭素との相互作用です: [ \text{CO}2 + \text{Ca(OH)}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

一般的な試薬と条件:

二酸化炭素 (CO₂): ソーダライムは、水が存在すると、二酸化炭素と反応して炭酸カルシウムと水を生成します.

水 (H₂O): 水は、二酸化炭素の溶解と炭酸カルシウムの形成を促進するため、反応に不可欠です.

主な製品:

炭酸カルシウム (CaCO₃): ソーダライムと二酸化炭素の反応から生成される主な生成物.

水 (H₂O): 水も副産物として生成されます.

4. 科学研究における用途

ソーダライムは、科学研究で幅広い用途があります。

類似化合物との比較

Quicklime (Calcium oxide): Used in the production of calcium hydroxide, which is a component of soda lime.

Slaked lime (Calcium hydroxide): A primary component of soda lime.

Lime water (Calcium hydroxide solution): Used in similar applications but in a liquid form.

Uniqueness of Soda Lime: Soda lime is unique due to its granular form and its ability to absorb carbon dioxide efficiently. Unlike quicklime and slaked lime, soda lime is specifically formulated to maximize its carbon dioxide absorption capacity, making it ideal for use in closed breathing environments .

特性

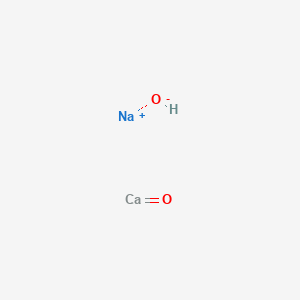

IUPAC Name |

sodium;oxocalcium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Na.H2O.O/h;;1H2;/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAUNKAZQWMVFY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].O=[Ca].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soda lime, solid is generally a white to grayish white colored solid. It is the mixture of calcium hydroxide and sodium or potassium hydroxide, both corrosive materials. It is noncombustible and soluble in water with release of heat. It is corrosive to metals and tissue. | |

| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8006-28-8 | |

| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Soda lime [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soda lime, with more than 4% sodium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)

![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)